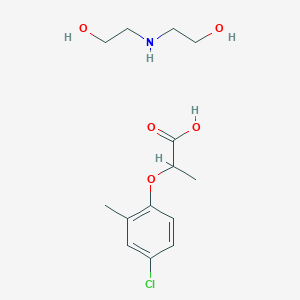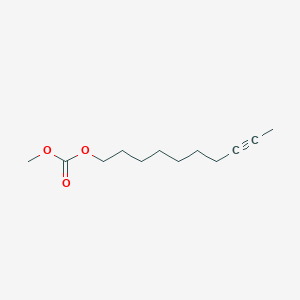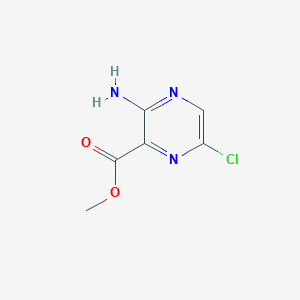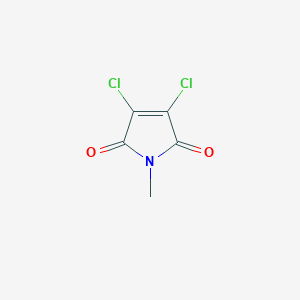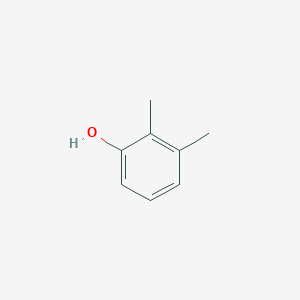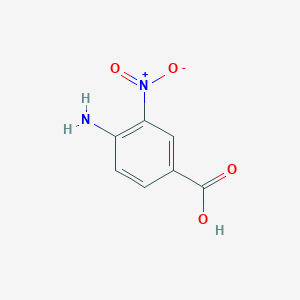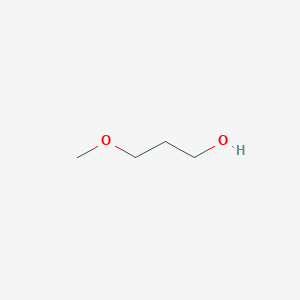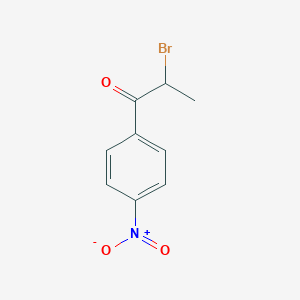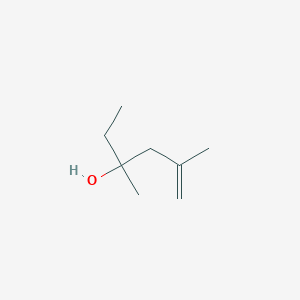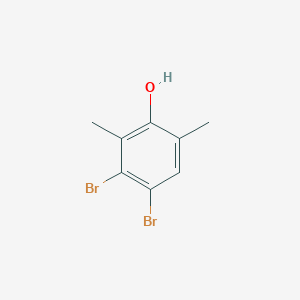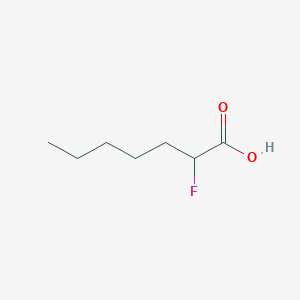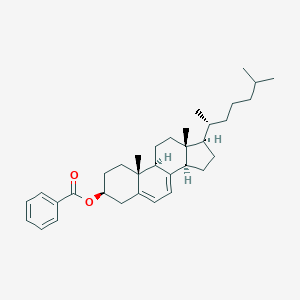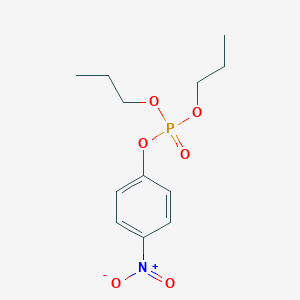
Phosphoric acid, dipropyl p-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dipropyl p-nitrophenyl ester, commonly known as DNPP, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol, benzene, and chloroform. DNPP is widely used in biochemical and physiological studies as a substrate for enzymes like esterases and lipases.
Mechanism Of Action
DNPP is hydrolyzed by esterases and lipases to p-nitrophenol and propyl phosphate. The rate of hydrolysis depends on the activity of the enzyme and the concentration of DNPP. The hydrolysis reaction is reversible, and the equilibrium constant depends on the pH and temperature of the reaction. The mechanism of hydrolysis involves the nucleophilic attack of the enzyme on the carbonyl carbon of DNPP, followed by the release of the leaving group.
Biochemical And Physiological Effects
DNPP is not known to have any significant biochemical or physiological effects on its own. However, it is used extensively in the study of enzymes that have important biochemical and physiological roles. Esterases and lipases are involved in the metabolism of lipids and drugs, and their activity is regulated by various factors like hormones, nutrients, and drugs. DNPP is used to measure the activity of these enzymes in different biological samples and to investigate the effects of various factors on their activity.
Advantages And Limitations For Lab Experiments
DNPP has several advantages as a substrate for enzymes. It is stable, soluble in organic solvents, and easy to handle. It is also relatively cheap and readily available. However, DNPP has some limitations as well. It is not a natural substrate for esterases and lipases, and its hydrolysis rate may not reflect the true activity of these enzymes in vivo. The hydrolysis of DNPP is also affected by various factors like pH, temperature, and the presence of inhibitors and activators.
Future Directions
There are several future directions for the use of DNPP in scientific research. One direction is the development of new substrates that are more specific and sensitive for different types of esterases and lipases. Another direction is the investigation of the effects of genetic and environmental factors on the activity of these enzymes. DNPP can also be used in the study of enzyme kinetics and inhibition, and in the development of new drugs that target these enzymes. Overall, DNPP has been a valuable tool in scientific research, and its use is likely to continue in the future.
Synthesis Methods
DNPP can be synthesized by the reaction of p-nitrophenol with propyl phosphorodichloridate. The reaction takes place in the presence of a base like triethylamine, and the product is purified by recrystallization. The yield of the reaction is around 80%, and the purity of the product can be determined by thin-layer chromatography.
Scientific Research Applications
DNPP is widely used in scientific research as a substrate for enzymes like esterases and lipases. It is used to measure the activity of these enzymes in biological samples like blood serum, plasma, and tissues. DNPP is also used in the study of drug metabolism and drug interactions. It is used to investigate the effects of drugs on the activity of esterases and lipases. DNPP is also used in the study of enzyme kinetics and enzyme inhibition.
properties
CAS RN |
1153-30-6 |
|---|---|
Product Name |
Phosphoric acid, dipropyl p-nitrophenyl ester |
Molecular Formula |
C12H18NO6P |
Molecular Weight |
303.25 g/mol |
IUPAC Name |
(4-nitrophenyl) dipropyl phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
POTZVFXXLZRGAU-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS RN |
1153-30-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




